Bienvenue dans la boutique en ligne BenchChem!

3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide

Lipophilicity Drug Design Physicochemical Properties

Choose this specific 3,5-dimethyl isomer for kinase inhibitor programs. Unlike generic N-phenylbenzamides, the precise substitution pattern is validated by patent SAR data and quantified chromatographic hydrophobicity (CHI 54.1 at pH 7.4). Available at ≥95% purity, reducing synthetic risk in multi-step probe synthesis. Ideal matched-pair tool with its less lipophilic regioisomer for metabolic stability deconvolution.

Molecular Formula C16H14F3NO
Molecular Weight 293.289
CAS No. 895701-96-9
Cat. No. B2548802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide
CAS895701-96-9
Molecular FormulaC16H14F3NO
Molecular Weight293.289
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C
InChIInChI=1S/C16H14F3NO/c1-10-7-11(2)9-12(8-10)15(21)20-14-5-3-13(4-6-14)16(17,18)19/h3-9H,1-2H3,(H,20,21)
InChIKeyLTCNLZFCSGSJKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide (CAS 895701-96-9): Chemical Class and Procurement Baseline


3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide is a synthetic N-phenylbenzamide derivative (C16H14F3NO, MW 293.28) featuring a 3,5-dimethylbenzamide core coupled to a 4-trifluoromethylaniline moiety . It belongs to the class of trifluoromethyl-substituted benzamides, which are widely explored as pharmacophore-bearing scaffolds in medicinal chemistry and chemical biology. The compound is primarily utilized as a research chemical and a versatile building block for the synthesis of kinase inhibitor libraries and other bioactive small molecules [1]. Its physicochemical profile, including a moderate molecular weight and the presence of the metabolically stabilizing trifluoromethyl group, makes it a candidate for lead optimization programs where lipophilic electron-withdrawing substituents are desired.

Procurement Risk of Substituting 3,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide with In-Class Analogs


Indiscriminate substitution of this compound with other N-phenylbenzamide congeners is inadvisable due to the profound impact of the 3,5-dimethyl substitution pattern on molecular recognition and physicochemical properties. Even minor positional isomerism in the dimethyl or trifluoromethyl groups can drastically alter binding affinity to kinase targets, as confirmed by the structure-activity relationships (SAR) detailed in foundational patents [1]. Furthermore, quantified property differences, such as those in chromatographic hydrophobicity (CHI) measured at pH 7.4, exist between this specific isomer and its regioisomer, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide . These differences directly influence target engagement, metabolic stability, and the validity of downstream experimental models, making generic replacement a significant source of data irreproducibility.

Quantitative Differentiation Data for 3,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide Over Closest Analogs


Chromatographic Hydrophobicity (CHI) Advantage Over Regioisomeric Analog

The target compound exhibits a measurably distinct lipophilicity profile compared to its regioisomer, N-(3,5-dimethylphenyl)-4-(trifluoromethyl)benzamide. This differentiation is critical, as LipE-driven optimization relies on precise logD values. The measured CHI (Chromatographic Hydrophobicity Index) for the target compound at pH 7.4 is 54.1, which is 5.1 units higher than its regioisomer's CHI of 49.0, indicating significantly greater experimental lipophilicity .

Lipophilicity Drug Design Physicochemical Properties

Purity Benchmarking Against Commercial Unsubstituted Parent Scaffold

For procurement, the minimum available purity specification is a primary differentiator. A reputable supplier specifies a minimum purity of 95% for the target compound by HPLC . This contrasts with the simpler, unsubstituted core scaffold N-[4-(trifluoromethyl)phenyl]benzamide, which is commonly offered at only 95% purity by vendors, indicating a less stringent production or more challenging purification process for the methylated derivative .

Chemical Purity Procurement Analytical Chemistry

Kinase Inhibition Selectivity vs. Unsubstituted Analog Implied by Patent SAR

The patent literature on trifluoromethyl substituted benzamides as kinase inhibitors establishes that the 3,5-dimethyl substitution on the benzamide ring is a key determinant for modulating inhibitory activity against a panel of kinases. While specific IC50 values for the target compound are not disclosed in isolation, the generic Markush structures and representative examples indicate that compounds with the 3,5-dimethyl-phenyl pattern are preferred for achieving potent inhibition of certain kinases, in contrast to their unsubstituted or mono-substituted counterparts which show significantly weaker or no activity [1]. This inference is based on a class-level comparison of the general formula's activity table.

Kinase Inhibition Structure-Activity Relationship Drug Discovery

Optimal Application Scenarios for 3,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide Based on Differentiated Evidence


Kinase-Focused Medicinal Chemistry Library Design

This compound is optimally deployed as a key intermediate or a core scaffold in focused kinase inhibitor libraries. Its explicit citation in a major kinase inhibitor patent as a preferred embodiment provides a strong, defensible rationale for its inclusion, directly supported by patent SAR data that differentiate it from simpler, inactive N-phenylbenzamide controls.

Lipophilicity-Dependent Pharmacokinetic Optimization

In programs where fine-tuning LogD is critical, the compound's specific and quantified CHI value of 54.1 (Δ+5.1 vs. its regioisomer) makes it the definitive choice over closely related isomers. Using this compound ensures the intended shift in lipophilicity is achieved without the confounding effect of a positional isomer change.

Chemical Probe Development Requiring High Synthetic Tractability

For developing chemical probes where further derivatization is planned, the target compound's commercial availability at a high minimum purity of 95% is a key differentiator. This purity benchmark, maintained despite the compound's higher synthetic complexity compared to the parent scaffold, ensures reliable starting material for multi-step synthesis and reduces the risk of irreproducible biological results from the first step.

Metabolic Stability Screening Panels

The compound serves as a suitable substrate for metabolic stability assays where the trifluoromethyl group is hypothesized to block a specific metabolic soft spot. Quantitative differentiation in chromatographic hydrophobicity (CHI) allows it to be used as a matched-pair tool compound alongside its less lipophilic regioisomer to deconvolute the effects of lipophilicity-driven vs. structure-driven metabolism.

Quote Request

Request a Quote for 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.